1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5-pyridin-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-3-5-15-10(12)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKYQUIIYXWMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring fused with a pyridine structure, which contributes to its unique properties and biological interactions.
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include the condensation of 2-acetylpyridine with hydrazine hydrate to form the pyrazole ring, followed by nucleophilic substitution to introduce the aminoethyl group. Solvents like ethanol or methanol and catalysts such as acetic acid are often employed in these reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Pyrazole derivatives are known for their ability to inhibit specific kinases associated with cancer progression, such as BRAF(V600E) and EGFR. In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism involving disruption of cellular signaling pathways . Additionally, studies exploring the synergistic effects of these compounds in combination with standard chemotherapeutics like doxorubicin have shown promising results, indicating enhanced cytotoxicity against resistant cancer cell lines .
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory activity of pyrazole derivatives. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role for these compounds in treating inflammatory diseases .
The biological effects of this compound are believed to result from its interaction with specific molecular targets, such as enzymes or receptors. The compound's structural features allow it to bind effectively to these targets, modulating their activity and influencing various biological processes. For instance, inhibition of enzyme activity or disruption of protein-protein interactions may lead to altered signal transduction pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 2-(2-Aminoethyl)pyridine | Structure | Lacks pyrazole ring; moderate antimicrobial activity |
| Imidazo[1,2-a]pyridines | Structure | Similar fused structure; explored for anticancer properties |
| Pyrazole Amide Derivatives | Structure | Strong anticancer activity against BRAF(V600E) |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Anticancer Synergy : A study tested this compound alongside doxorubicin in MCF-7 breast cancer cells, revealing enhanced cytotoxic effects compared to doxorubicin alone.
- Antimicrobial Efficacy : In vitro assays demonstrated significant growth inhibition of pathogenic fungi by pyrazole derivatives, suggesting potential applications in antifungal therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Group Analysis
Pyrazole derivatives are highly tunable, with substituent variations dictating pharmacological profiles. Below is a comparative analysis of key analogs:
N-(Naphthalen-1-ylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine (8c)
- Structure: Features a bulky naphthalen-1-ylmethyl group instead of aminoethyl.
- Analytical Data :
- Implications: The hydrophobic naphthyl group likely enhances membrane permeability but reduces aqueous solubility compared to the aminoethyl analog.
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- Structure : Substituted with ethyl and methyl groups.
- Analytical Data :
- Implications: Smaller alkyl groups may improve metabolic stability but offer fewer hydrogen-bonding sites than the aminoethyl derivative .
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (6a)
- Structure : Fluorophenyl and pyridinyl substituents.
- Biological Activity: IC₅₀ values in the nanomolar range against Src, B-Raf, EGFR, and VEGFR-2 kinases .
- Implications : Regioisomeric positioning (fluorophenyl at C4 vs. C3) shifts activity from p38α MAP kinase to cancer kinases, highlighting positional sensitivity .
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
- Structure : Chlorothiophene and methyl groups.
Physicochemical and Analytical Comparisons
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves:
- Construction of the pyrazole ring via condensation of β-keto esters or β-keto acids with hydrazine derivatives.
- Introduction of the 2-aminoethyl substituent at the N-1 position.
- Incorporation of the pyridin-3-yl group at the C-3 position of the pyrazole ring.
Two main synthetic approaches have been reported:
Method 1: Three-Step Synthesis from N-Boc-β-Alanine
This method, adapted from the synthesis of related pyrazole derivatives, involves the following steps:
Preparation of β-Keto Ester Intermediate
- Starting from N-Boc-β-alanine, a Masamune-Claisen type condensation is performed to obtain a β-keto ester intermediate.
- This step is typically carried out under mild conditions using suitable reagents to maintain the Boc protecting group intact.
Cyclization with Hydrazine Derivatives
- The β-keto ester is reacted with hydrazine derivatives (including pyridin-3-yl hydrazine) in refluxing methanol.
- This results in the formation of 1-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates or related pyrazolones.
- Yields in this step range between 48% and 83%, depending on the hydrazine derivative used.
Deprotection and Final Functionalization
- Acidolytic deprotection of the Boc group using HCl in ethyl acetate yields the free amine.
- The final compound, this compound, is obtained in 78-84% yield after purification.
- Straightforward three-step synthesis.
- Good overall yields.
- Use of Boc protecting group allows selective functional group manipulation.
- Requires handling of acid-sensitive protecting groups.
- Purification steps may be necessary to remove side products.
Method 2: Cyclization of Dialkyl Acetone-1,3-Dicarboxylate with Hydrazines
This alternative synthetic route involves:
-
- Dialkyl acetone-1,3-dicarboxylate is cyclized with monosubstituted hydrazines (including pyridin-3-yl hydrazine) to form alkyl pyrazolone-3-acetates.
-
- The pyrazolone intermediates undergo further transformations, including ester hydrolysis, reduction, and amine introduction to yield 3-(2-(dialkylamino)phenyl)-1H-pyrazol-5-ols.
-
- Subsequent modifications introduce the 2-aminoethyl substituent, completing the synthesis of the target compound.
- Access to a variety of N,N-dialkyl analogues.
- Flexibility in modifying substituents on the pyrazole ring.
- Multi-step transformations can lower overall yield.
- Requires careful control of reaction conditions to avoid side reactions.
Industrial Considerations and Alternative Processes
While the above methods focus on laboratory-scale synthesis, industrial preparation requires considerations such as solvent toxicity and process scalability.
- Pyridine, often used as a solvent or base in pyrazole synthesis, is toxic and undesirable for large-scale pharmaceutical production.
- Alternative solvents and bases (e.g., triethylamine, methyl amine) are preferred.
- Use of protecting groups like Boc and their deprotection steps must be optimized for cost and environmental impact.
Data Table: Summary of Preparation Methods
| Step | Method 1 (N-Boc-β-Alanine Route) | Method 2 (Dialkyl Acetone-1,3-Dicarboxylate Route) |
|---|---|---|
| Starting Material | N-Boc-β-alanine | Dialkyl acetone-1,3-dicarboxylate |
| Key Intermediate | β-Keto ester via Masamune-Claisen condensation | Alkyl pyrazolone-3-acetates via cyclization with hydrazines |
| Cyclization Agent | Hydrazine derivatives (including pyridin-3-yl hydrazine) | Monosubstituted hydrazines |
| Reaction Solvent | Methanol (reflux) | Various (dependent on step, often methanol or toluene) |
| Protecting Group | Boc (tert-butoxycarbonyl) | Often none or dialkyl groups |
| Deprotection Method | Acidolysis with HCl–EtOAc | Hydrolysis and other transformations |
| Yield Range | 48% - 84% (per step) | Variable, often moderate to good depending on step |
| Advantages | Simple, good yields, selective functionalization | Access to diverse analogues, flexible substituent modification |
| Limitations | Requires protecting group handling | Multi-step, potential for lower yield |
Research Findings and Notes
- The first method provides a relatively straightforward route with moderate to high yields and is suitable for synthesizing pyrazole derivatives with aminoethyl substituents.
- The second method allows for the synthesis of dialkyl analogues, which may be of interest for biological activity studies but involves more complex transformations.
- Industrial processes emphasize avoiding toxic solvents like pyridine and favor safer alternatives and scalable reaction conditions.
- Protecting group strategies (e.g., Boc) are crucial for selective amine functionalization but require efficient deprotection protocols to avoid impurities.
- Analytical methods such as HPLC are used to confirm purity and identity during synthesis and purification stages.
Q & A
Basic Questions
Q. What are effective synthetic routes for 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine?
- Methodology :
- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinyl group. Aryl halides or boronic acids can serve as precursors (see for analogous pyrazole coupling methods) .
- Amine Functionalization : The aminoethyl group can be introduced via nucleophilic substitution or reductive amination. For example, react a bromoethyl intermediate with ammonia under controlled pH ( uses cyclopropanamine for similar substitutions) .
- Key Considerations :
- Optimize solvent systems (e.g., DMF/water mixtures) and catalysts (Pd(PPh₃)₄ or CuBr) to enhance yield .
- Monitor reaction progress via TLC or LC-MS to avoid overfunctionalization.
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions using ¹H and ¹³C NMR. For example, the pyridinyl proton signals appear as distinct doublets (δ 8.8–7.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 215 in ) .
- X-ray Diffraction : Resolve crystal structure to verify stereochemistry (as done for pyridylpyrazole derivatives in ) .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst Screening :
| Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | 60–75 | DMF/H₂O, 80°C | |
| CuBr/Cs₂CO₃ | 17.9 | DMSO, 35°C, 48 hrs |
- Improvement Strategies :
- Replace CuBr with Pd catalysts for higher efficiency.
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins vs. 48 hrs).
Q. How do structural modifications influence biological activity?
- Structure-Activity Relationship (SAR) :
- Pyridinyl Group : Enhances binding to kinase targets (e.g., observed in for dichloropyrazole derivatives) .
- Aminoethyl Side Chain : Improves solubility and membrane permeability (analogous to hydroxyethyl substituents in ) .
- Experimental Design :
- Synthesize analogs with methyl, trifluoromethyl, or phenyl groups at position 3.
- Screen for anti-inflammatory or analgesic activity using in vitro COX-2 inhibition assays .
Q. How can computational methods predict pharmacokinetic properties?
- DFT Calculations :
- Use Gaussian09 to model electron density and HOMO-LUMO gaps (as in for pyridylpyrazole derivatives) .
- ADMET Predictions :
- Tools like SwissADME estimate logP (lipophilicity) and CNS permeability. The aminoethyl group may reduce logP, enhancing aqueous solubility.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of pyrazole derivatives?
- Factors to Investigate :
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or IC₅₀ measurement protocols ( vs. 7) .
- Substituent Effects : Minor structural changes (e.g., chloro vs. methyl groups) drastically alter target affinity .
- Resolution Strategy :
- Standardize bioassays (e.g., uniform ATP concentrations in kinase assays).
- Conduct meta-analyses of published IC₅₀ values to identify outliers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
